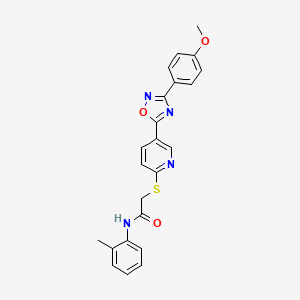
2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule belonging to the oxadiazole class, known for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O2S, with a molecular weight of approximately 368.45 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and a thioether linkage, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the oxadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting key metabolic enzymes.
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells. This effect may be mediated through the activation of p53 pathways and caspase cascades, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in cancer progression, such as MAPK and Topoisomerase II .
Anticancer Activity
A series of studies have evaluated the anticancer effects of similar oxadiazole compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 activation |
| Compound B | HepG2 (Liver Cancer) | 2.41 | Cell cycle arrest and apoptosis |
| This compound | MCF-7 & HepG2 | TBD | TBD |
Note: Specific IC50 values for the target compound are yet to be established through direct experimental studies.
Antimicrobial Activity
Research indicates that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| This compound | TBD | TBD |
Case Studies
- Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and tested their anti-proliferative effects against human cancer cell lines (HepG2 and MCF-7). The results indicated significant cytotoxicity linked to structural modifications that enhance interaction with DNA .
- Molecular Docking Studies : Molecular docking simulations have suggested that compounds similar to the target molecule bind effectively to active sites of cancer-related enzymes, enhancing their potential as therapeutic agents .
特性
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-5-3-4-6-19(15)25-20(28)14-31-21-12-9-17(13-24-21)23-26-22(27-30-23)16-7-10-18(29-2)11-8-16/h3-13H,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIVVWPNRJUTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














